molecular formula C17H18N2O3 B11115589 Benzyl {2-[(3-methylphenyl)amino]-2-oxoethyl}carbamate

Benzyl {2-[(3-methylphenyl)amino]-2-oxoethyl}carbamate

Cat. No.: B11115589
M. Wt: 298.34 g/mol
InChI Key: WCEIPUSHWNUHFQ-UHFFFAOYSA-N
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Description

BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE is a synthetic organic compound with a complex structure It is characterized by the presence of a benzyl group, a carbamate group, and a toluidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzyl chloroformate with 3-toluidine in the presence of a base to form the intermediate benzyl N-(3-toluidino)carbamate. This intermediate is then reacted with ethyl oxalyl chloride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of automated reactors and continuous flow systems. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl N-[2-oxo-2-(3-toluidino)ethyl]quinone, while reduction can produce benzyl N-[2-amino-2-(3-toluidino)ethyl]carbamate.

Scientific Research Applications

BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The benzyl and toluidine moieties may also contribute to the compound’s overall biological activity by interacting with cellular membranes or receptors.

Comparison with Similar Compounds

Similar Compounds

    BENZYL N-[2-OXO-2-(3-ANILINO)ETHYL]CARBAMATE: Similar structure but with an aniline group instead of a toluidine group.

    BENZYL N-[2-OXO-2-(3-METHYLANILINO)ETHYL]CARBAMATE: Contains a methylated aniline group.

    BENZYL N-[2-OXO-2-(3-CHLOROANILINO)ETHYL]CARBAMATE: Features a chloro-substituted aniline group.

Uniqueness

BENZYL N-[2-OXO-2-(3-TOLUIDINO)ETHYL]CARBAMATE is unique due to the presence of the toluidine group, which imparts distinct chemical and biological properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

benzyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate

InChI

InChI=1S/C17H18N2O3/c1-13-6-5-9-15(10-13)19-16(20)11-18-17(21)22-12-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,18,21)(H,19,20)

InChI Key

WCEIPUSHWNUHFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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